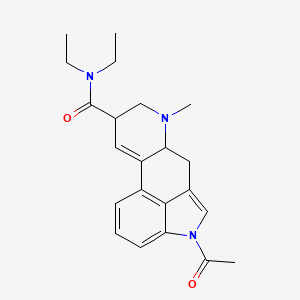
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a compound with the molecular formula C22H27N3O2 and a molecular weight of 365.46868 . This compound is known for its psychoactive properties and is structurally related to lysergic acid diethylamide (LSD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) typically involves the acetylation of lysergic acid diethylamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically conducted in a controlled environment to prevent contamination and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically secondary amines or alcohols.
Substitution: The products depend on the nucleophile used but generally include substituted amides or esters.
Scientific Research Applications
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of lysergamide derivatives.
Biology: The compound is used in neuropharmacological studies to understand the effects of lysergamides on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of psychiatric disorders.
Industry: It is used in the synthesis of other lysergamide derivatives for various applications.
Mechanism of Action
The mechanism of action of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood . The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, influencing various neural pathways.
Comparison with Similar Compounds
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) is unique compared to other similar compounds due to its specific acetylation at the nitrogen atom. Similar compounds include:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
1-propionyl-Lysergamide: Another derivative with a propionyl group instead of an acetyl group.
1-butyryl-Lysergamide: A derivative with a butyryl group.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-acetyl-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-5-24(6-2)22(27)16-10-18-17-8-7-9-19-21(17)15(13-25(19)14(3)26)11-20(18)23(4)12-16/h7-10,13,16,20H,5-6,11-12H2,1-4H3 |
InChI Key |
FJOWXGYLIWJFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















